molecular formula C6H8BClFNO2 B15383147 (4-Amino-2-fluorophenyl)boronic acid hydrochloride

(4-Amino-2-fluorophenyl)boronic acid hydrochloride

Cat. No.: B15383147
M. Wt: 191.40 g/mol
InChI Key: ZSXNDAOKNLVXOV-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS MFCD34530318, C₆H₇BFNO₂·ClH) is a boronic acid derivative characterized by a fluorinated phenyl ring with an amino substituent. Its hydrochloride salt form enhances solubility and stability, making it suitable for applications in medicinal chemistry, materials science, and drug discovery . The fluorine atom at the 2-position and the amino group at the 4-position confer distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C6H8BClFNO2

Molecular Weight

191.40 g/mol

IUPAC Name

(4-amino-2-fluorophenyl)boronic acid;hydrochloride

InChI

InChI=1S/C6H7BFNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,10-11H,9H2;1H

InChI Key

ZSXNDAOKNLVXOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N)F)(O)O.Cl

Origin of Product

United States

Biological Activity

(4-Amino-2-fluorophenyl)boronic acid hydrochloride is a compound of significant interest in both organic chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound has a boronic acid functional group, which enables it to form reversible covalent bonds with diols. This property is crucial for its interaction with various biomolecules, including enzymes and proteins.

Target Interactions
The primary biological targets of (4-Amino-2-fluorophenyl)boronic acid include:

  • Enzymes: It acts as a Lewis acid, forming covalent bonds with vicinal diols present in sugars and amino acids. This interaction can inhibit enzyme activity by blocking active sites.
  • Proteins: The compound can modulate the activity of key signaling proteins, influencing cellular responses and metabolic pathways.

Biochemical Pathways
The compound is particularly noted for its role in the Suzuki-Miyaura cross-coupling reaction , a fundamental process in organic synthesis that allows for the formation of carbon-carbon bonds. This reaction is facilitated by the compound's interaction with palladium catalysts through a process known as transmetalation .

Cellular Effects

(4-Amino-2-fluorophenyl)boronic acid influences various cellular processes:

  • Cell Signaling: It can inhibit kinases involved in signaling pathways, leading to altered gene expression and cellular functions.
  • Gene Expression: By modulating enzyme activity, the compound can affect transcription factors and other regulatory proteins.

Pharmacokinetics

The pharmacokinetic profile of (4-Amino-2-fluorophenyl)boronic acid indicates:

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade over time.
  • Dosage Effects: In animal models, varying dosages yield different effects; low doses can modulate enzyme activity without significant toxicity.

Research Applications

(4-Amino-2-fluorophenyl)boronic acid has diverse applications in research:

  • Organic Synthesis: Used as a building block in the formation of complex molecules.
  • Drug Development: Investigated for potential use in synthesizing pharmaceuticals, particularly those containing boron motifs.
  • Biological Research: Employed in developing enzyme inhibitors and studying cellular mechanisms.

Case Studies

  • Inhibition of Kinases
    A study demonstrated that (4-Amino-2-fluorophenyl)boronic acid effectively inhibits specific kinases involved in cancer cell proliferation. The compound showed IC50 values indicating potent inhibitory effects across various cancer cell lines .
    Cell LineIC50 (μM)
    A5499.9
    MCF710.7
    HeLa12.3
  • Antiproliferative Activity
    Another investigation assessed its antiproliferative effects on melanoma cells, revealing significant reductions in cell viability at concentrations as low as 5 μM .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Fluorophenylboronic AcidLacks amino groupLess reactive than (4-Amino-2-fluorophenyl)boronic acid
3-Fluorophenylboronic AcidFluorine atom in different positionSimilar reactivity but different selectivity
4-Fluorophenylboronic AcidNo amino groupLess effective as an enzyme inhibitor

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues

Key structural analogues and their similarity scores (based on –12):

Compound Name CAS Number Similarity Score Key Structural Differences
(2-Amino-4-cyanophenyl)boronic acid HCl 850568-47-7 0.68 Cyano group at 4-position (vs. H in target)
3-Amino-4-fluorophenylboronic acid 873566-75-7 0.64 Fluorine at 4-position (vs. 2-position)
(4-(Aminomethyl)-3-fluorophenyl)BA HCl 1072946-45-2 0.85 Aminomethyl group at 4-position
(3-Amino-2-methylphenyl)boronic acid HCl 2230901-24-1 0.63 Methyl at 2-position (vs. fluorine)

Key Observations :

  • Substituent Position: Fluorine’s position significantly impacts electronic effects. For example, 3-Amino-4-fluorophenylboronic acid (CAS 873566-75-7) exhibits altered Lewis acidity due to fluorine’s para placement relative to the amino group .
  • Functional Groups: The cyano group in (2-Amino-4-cyanophenyl)boronic acid HCl increases electron-withdrawing effects, lowering pKa compared to the target compound’s fluorine substituent .

Physicochemical Properties

Acidity (pKa)
  • Target Compound: Predicted pKa ~8.5–9.0 (estimated from fluoro-substituted boronic acids in ). Fluorine’s electron-withdrawing effect reduces pKa relative to non-fluorinated analogues.
  • Comparison :
    • 3-AcPBA (3-Acetamidophenylboronic acid): pKa ~9.5–10.0, less acidic due to the absence of fluorine .
    • 4-MCPBA (4-Methoxycarbonylphenylboronic acid): pKa ~8.0, comparable acidity but lower glucose-binding affinity than the target compound .
Binding Affinity
  • The target compound’s amino group enhances diol-binding via hydrogen bonding, while fluorine improves selectivity for hydrophobic pockets in enzymes .
Enzyme Inhibition
  • Target Compound: Potential HDAC or proteasome inhibition (inferred from ). The amino group may mimic lysine residues in histone substrates .
  • Comparison: Bortezomib: A dipeptidyl boronic acid proteasome inhibitor; the target compound’s smaller structure may reduce off-target effects but limit potency . [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase at 1 µM, suggesting the target compound’s fluorine could enhance membrane permeability for similar activity .
Antiviral Activity
  • Carbon dots derived from 4-aminophenyl boronic acid HCl () inhibit herpes simplex virus by blocking viral entry. The target compound’s fluorine may improve stability and efficacy .

Pharmacokinetic and Stability Profiles

  • Target Compound: The hydrochloride salt improves aqueous solubility (>50 mg/mL estimated) compared to neutral boronic acids. Non-peptide structure avoids rapid proteolytic degradation seen in peptide boronic acids .
  • Comparison :
    • Peptide boronic acids (e.g., bortezomib): Poor oral bioavailability due to peptide bond instability; the target compound’s rigid aromatic structure may offer better pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for (4-Amino-2-fluorophenyl)boronic acid hydrochloride, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

  • Step 1 : Protection of the amino group using Boc or CBZ groups to prevent side reactions during boronation .
  • Step 2 : Introduction of the boronic acid moiety via Suzuki-Miyaura coupling with a fluorophenyl precursor .
  • Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine, followed by salt formation . Purity is validated using HPLC (>95%) and NMR to confirm structural integrity. Impurities like boroxins can form during synthesis, necessitating low-temperature storage and inert atmosphere handling .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the fluorophenyl group and amino protons. 11B^{11}\text{B} NMR identifies boronic acid speciation .
  • X-ray Crystallography : Resolves boronic acid hydration states and intermolecular interactions (e.g., hydrogen bonding with HCl) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers address instability of this compound in aqueous solutions?

Instability arises from boronic acid hydration and pH-dependent equilibria. Mitigation strategies include:

  • Derivatization : Converting to cyclic diethanolamine (DEA) esters improves air stability and solubility .
  • pH Optimization : Maintaining solutions at pH 8–9 stabilizes the boronate form, critical for biological assays .
  • Lyophilization : Storing as a lyophilized powder minimizes hydrolysis .

Q. What role does this compound play in developing fluorescence-based sensors for neurotransmitters?

The boronic acid group binds cis-diols (e.g., dopamine, glucose) via reversible ester formation. Applications include:

  • Sensor Design : Conjugation with fluorophores (e.g., rhodamine) creates turn-on sensors. The amino group allows covalent attachment to matrices .
  • Selectivity Tuning : Fluorine substitution at the 2-position enhances selectivity for catecholamines over saccharides by steric effects .

Q. How should contradictory reactivity data in cross-coupling reactions involving this compound be analyzed?

Discrepancies in catalytic efficiency (e.g., Pd catalyst yields) may stem from:

  • Protodemetalation : Competing protodeboronation under acidic conditions reduces coupling efficiency. Using XPhos Pd G2 and potassium phosphate buffers mitigates this .
  • Substrate Inhibition : The free amino group can coordinate Pd, slowing reactions. Pre-protection with isopropyloxycarbonyl groups improves yields .

Methodological Challenges and Solutions

Q. What strategies enhance the compound’s utility in drug discovery, particularly as a proteasome inhibitor intermediate?

  • Bioisosterism : The boronic acid mimics transition states in enzymatic hydrolysis, making it valuable for inhibitor design .
  • Salt Form Optimization : HCl salts improve crystallinity and bioavailability compared to free bases .

Q. How can researchers resolve spectral overlap in 11B^{11}\text{B} NMR caused by boronic acid speciation?

  • pH Titration : Monitoring chemical shifts across pH 2–12 identifies dominant species (trigonal vs. tetrahedral boron) .
  • Additives : Glycerol or mannitol stabilizes specific boronate forms, simplifying spectral interpretation .

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